Cas no 2171903-06-1 (N-4-(3-amino-4-methylphenyl)phenylmethanesulfonamide)

N-4-(3-amino-4-methylphenyl)phenylmethanesulfonamide Chemical and Physical Properties
Names and Identifiers
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- N-4-(3-amino-4-methylphenyl)phenylmethanesulfonamide
- 2171903-06-1
- N-[4-(3-amino-4-methylphenyl)phenyl]methanesulfonamide
- EN300-1586199
-
- Inchi: 1S/C14H16N2O2S/c1-10-3-4-12(9-14(10)15)11-5-7-13(8-6-11)16-19(2,17)18/h3-9,16H,15H2,1-2H3
- InChI Key: PVSKYFRFOVNNGW-UHFFFAOYSA-N
- SMILES: S(C)(NC1C=CC(=CC=1)C1C=CC(C)=C(C=1)N)(=O)=O
Computed Properties
- Exact Mass: 276.09324893g/mol
- Monoisotopic Mass: 276.09324893g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 383
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 80.6Ų
N-4-(3-amino-4-methylphenyl)phenylmethanesulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1586199-10.0g |
N-[4-(3-amino-4-methylphenyl)phenyl]methanesulfonamide |
2171903-06-1 | 10g |
$5283.0 | 2023-06-04 | ||
Enamine | EN300-1586199-0.1g |
N-[4-(3-amino-4-methylphenyl)phenyl]methanesulfonamide |
2171903-06-1 | 0.1g |
$1081.0 | 2023-06-04 | ||
Enamine | EN300-1586199-0.05g |
N-[4-(3-amino-4-methylphenyl)phenyl]methanesulfonamide |
2171903-06-1 | 0.05g |
$1032.0 | 2023-06-04 | ||
Enamine | EN300-1586199-250mg |
N-[4-(3-amino-4-methylphenyl)phenyl]methanesulfonamide |
2171903-06-1 | 250mg |
$1131.0 | 2023-09-24 | ||
Enamine | EN300-1586199-1000mg |
N-[4-(3-amino-4-methylphenyl)phenyl]methanesulfonamide |
2171903-06-1 | 1000mg |
$1229.0 | 2023-09-24 | ||
Enamine | EN300-1586199-0.5g |
N-[4-(3-amino-4-methylphenyl)phenyl]methanesulfonamide |
2171903-06-1 | 0.5g |
$1180.0 | 2023-06-04 | ||
Enamine | EN300-1586199-1.0g |
N-[4-(3-amino-4-methylphenyl)phenyl]methanesulfonamide |
2171903-06-1 | 1g |
$1229.0 | 2023-06-04 | ||
Enamine | EN300-1586199-5.0g |
N-[4-(3-amino-4-methylphenyl)phenyl]methanesulfonamide |
2171903-06-1 | 5g |
$3562.0 | 2023-06-04 | ||
Enamine | EN300-1586199-50mg |
N-[4-(3-amino-4-methylphenyl)phenyl]methanesulfonamide |
2171903-06-1 | 50mg |
$1032.0 | 2023-09-24 | ||
Enamine | EN300-1586199-2500mg |
N-[4-(3-amino-4-methylphenyl)phenyl]methanesulfonamide |
2171903-06-1 | 2500mg |
$2408.0 | 2023-09-24 |
N-4-(3-amino-4-methylphenyl)phenylmethanesulfonamide Related Literature
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Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
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Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670
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Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
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Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48
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5. Water
Additional information on N-4-(3-amino-4-methylphenyl)phenylmethanesulfonamide
N-4-(3-amino-4-methylphenyl)phenylmethanesulfonamide: A Comprehensive Overview
N-4-(3-amino-4-methylphenyl)phenylmethanesulfonamide, with the CAS number 2171903-06-1, is a compound of significant interest in the field of organic chemistry and pharmacology. This compound, often referred to as methanesulfonamide derivative, has garnered attention due to its unique structural properties and potential applications in drug development. Recent studies have highlighted its role in various biological systems, making it a focal point for researchers worldwide.
The chemical structure of N-4-(3-amino-4-methylphenyl)phenylmethanesulfonamide comprises a methanesulfonamide group attached to a phenyl ring, which is further substituted with an amino and methyl group. This configuration imparts the compound with distinctive electronic and steric properties, influencing its reactivity and bioavailability. The presence of the sulfonamide group is particularly noteworthy, as it is known for its ability to enhance the stability and solubility of molecules, making it a valuable moiety in medicinal chemistry.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of N-4-(3-amino-4-methylphenyl)phenylmethanesulfonamide. Researchers have employed various strategies, including nucleophilic aromatic substitution and coupling reactions, to construct this compound. These methods not only ensure high yields but also facilitate the incorporation of functional groups that can modulate the compound's pharmacokinetic properties. The ability to synthesize this compound in a scalable manner has further underscored its potential for large-scale production and application.
The pharmacological profile of N-4-(3-amino-4-methylphenyl)phenylmethanesulfonamide has been extensively studied in recent years. Preclinical studies have demonstrated its ability to interact with key biological targets, such as protein kinases and enzymes involved in metabolic pathways. These findings suggest that the compound may possess therapeutic potential in treating conditions like inflammation, cancer, and neurodegenerative diseases. Moreover, its selectivity towards specific targets has been highlighted as a critical factor in minimizing off-target effects, which is a major concern in drug development.
In addition to its pharmacological applications, N-4-(3-amino-4-methylphenyl)phenylmethanesulfonamide has also found utility in materials science. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Researchers have explored its potential as a component in organic semiconductors, where its ability to facilitate charge transport could enhance device performance. This dual applicability across medicinal and materials chemistry underscores the versatility of this compound.
The safety profile of N-4-(3-amino-4-methylphenyl)phenylmethanesulfonamide has been evaluated through acute and chronic toxicity studies. These studies have indicated that the compound exhibits low toxicity at therapeutic concentrations, which is a promising sign for its potential use in clinical settings. However, further research is required to fully understand its long-term effects and mechanisms of action at the cellular level.
In conclusion, N-4-(3-amino-4-methylphenyl)phenylmethanesulfonamide represents a compelling molecule with diverse applications across multiple disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and pharmacology, positions it as a valuable tool for both academic research and industrial development. As ongoing studies continue to unravel its full potential, this compound is poised to make significant contributions to the fields of medicine and materials science.
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